molecular formula C8H18BF3O B1329336 Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)- CAS No. 593-04-4

Boron, trifluoro[1,1'-oxybis[butane]]-, (T-4)-

Cat. No. B1329336
CAS RN: 593-04-4
M. Wt: 198.04 g/mol
InChI Key: PVKVBDZRILNPJY-UHFFFAOYSA-N
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Patent
US06037439

Procedure details

The boron trifluoride and the coordination compound of boron trifluoride such as boron trifluoride diethyl etherate, boron trifluoride dibutyl etherate, boron trifluoride dioxanate, boron trifluoride acetic anhydride and boron trifluoride triethylamine complex compounds, which are used either alone or in combination in the present invention, are a cationic polymerization catalyst for producing a polyacetal resin mainly comprising 1,3-dioxolane and trioxane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
boron trifluoride dioxanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
boron trifluoride acetic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
B(F)(F)F.B(F)(F)F.CC[O:11]CC.B(F)(F)F.CCCCOCCCC.[O:27]1[CH2:32]C[O:30][CH2:29][CH:28]1[C:33]([OH:35])=O.B(F)(F)F.C(OC(=O)C)(=O)C.B(F)(F)F>>[O:27]1[CH2:28][CH2:29][O:30][CH2:32]1.[O:35]1[CH2:33][CH2:28][CH2:29][O:30][O:11]1 |f:1.2,3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCCCOCCCC
Step Five
Name
boron trifluoride dioxanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(COCC1)C(=O)O.B(F)(F)F
Step Six
Name
boron trifluoride acetic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O.B(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O1COCC1
Name
Type
product
Smiles
O1OOCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06037439

Procedure details

The boron trifluoride and the coordination compound of boron trifluoride such as boron trifluoride diethyl etherate, boron trifluoride dibutyl etherate, boron trifluoride dioxanate, boron trifluoride acetic anhydride and boron trifluoride triethylamine complex compounds, which are used either alone or in combination in the present invention, are a cationic polymerization catalyst for producing a polyacetal resin mainly comprising 1,3-dioxolane and trioxane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
boron trifluoride dioxanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
boron trifluoride acetic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
B(F)(F)F.B(F)(F)F.CC[O:11]CC.B(F)(F)F.CCCCOCCCC.[O:27]1[CH2:32]C[O:30][CH2:29][CH:28]1[C:33]([OH:35])=O.B(F)(F)F.C(OC(=O)C)(=O)C.B(F)(F)F>>[O:27]1[CH2:28][CH2:29][O:30][CH2:32]1.[O:35]1[CH2:33][CH2:28][CH2:29][O:30][O:11]1 |f:1.2,3.4,5.6,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCOCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(F)(F)F.CCCCOCCCC
Step Five
Name
boron trifluoride dioxanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(COCC1)C(=O)O.B(F)(F)F
Step Six
Name
boron trifluoride acetic anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O.B(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
O1COCC1
Name
Type
product
Smiles
O1OOCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.